molecular formula C23H20N6O3 B11201643 [7-(1,3-Benzodioxol-5-yl)pyrazolo[1,5-a]pyrimidin-3-yl][4-(pyridin-2-yl)piperazin-1-yl]methanone

[7-(1,3-Benzodioxol-5-yl)pyrazolo[1,5-a]pyrimidin-3-yl][4-(pyridin-2-yl)piperazin-1-yl]methanone

Cat. No.: B11201643
M. Wt: 428.4 g/mol
InChI Key: WCFJVWPDCRSWGU-UHFFFAOYSA-N
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Description

1-[7-(2H-1,3-Benzodioxol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carbonyl]-4-(pyridin-2-yl)piperazine is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a benzodioxole moiety, a pyrazolopyrimidine core, and a piperazine ring. These structural features contribute to its potential biological activities and applications in scientific research.

Preparation Methods

The synthesis of 1-[7-(2H-1,3-benzodioxol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carbonyl]-4-(pyridin-2-yl)piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolopyrimidine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the benzodioxole moiety: This step often involves a coupling reaction, such as a Suzuki or Heck coupling, to attach the benzodioxole group to the pyrazolopyrimidine core.

    Attachment of the piperazine ring:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

1-[7-(2H-1,3-Benzodioxol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carbonyl]-4-(pyridin-2-yl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[7-(2H-1,3-Benzodioxol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carbonyl]-4-(pyridin-2-yl)piperazine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.

    Biology: It is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids, and its effects on cellular processes.

    Medicine: The compound is investigated for its potential therapeutic properties, including anticancer, antiviral, and anti-inflammatory activities.

    Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[7-(2H-1,3-benzodioxol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carbonyl]-4-(pyridin-2-yl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects on cellular signaling pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

1-[7-(2H-1,3-Benzodioxol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carbonyl]-4-(pyridin-2-yl)piperazine can be compared with other similar compounds, such as:

    1-[7-(2H-1,3-Benzodioxol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carbonyl]-4-(4-fluorophenyl)piperazine: This compound has a similar core structure but differs in the substituent on the piperazine ring.

    1-[7-(2H-1,3-Benzodioxol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carbonyl]-4-(4-methylphenyl)piperazine: Another similar compound with a different substituent on the piperazine ring.

The uniqueness of 1-[7-(2H-1,3-benzodioxol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carbonyl]-4-(pyridin-2-yl)piperazine lies in its specific combination of structural features, which may confer distinct biological activities and applications.

Properties

Molecular Formula

C23H20N6O3

Molecular Weight

428.4 g/mol

IUPAC Name

[7-(1,3-benzodioxol-5-yl)pyrazolo[1,5-a]pyrimidin-3-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone

InChI

InChI=1S/C23H20N6O3/c30-23(28-11-9-27(10-12-28)21-3-1-2-7-24-21)17-14-26-29-18(6-8-25-22(17)29)16-4-5-19-20(13-16)32-15-31-19/h1-8,13-14H,9-12,15H2

InChI Key

WCFJVWPDCRSWGU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)C3=C4N=CC=C(N4N=C3)C5=CC6=C(C=C5)OCO6

Origin of Product

United States

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